molecular formula C17H23N3O2S B2628827 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide CAS No. 2034492-45-8

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide

Cat. No.: B2628827
CAS No.: 2034492-45-8
M. Wt: 333.45
InChI Key: OFXXMIXZCZBDNI-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry research. It features a complex structure integrating three distinct heterocyclic systems: a 3,5-dimethyl-1H-pyrazole, a thiophene, and an oxane (tetrahydropyran) ring. The presence of these pharmacophores, particularly the pyrazole and thiophene moieties, is commonly associated with a wide range of biological activities in investigational compounds . Pyrazole derivatives are a prominent scaffold in drug discovery and have been extensively studied for their potential as core structures in pharmaceuticals . These derivatives are frequently investigated as inhibitors for various enzymatic targets and have shown promise in early-stage research for conditions such as cancer, neurodegenerative disorders, and viral infections . The strategic incorporation of the thiophene ring further enhances the molecule's potential for interaction with biological targets, as sulfur-containing heterocycles are known for their diverse electronic properties and binding affinities. This compound is intended for research applications only, specifically for use in bioactivity screening, target identification, and structure-activity relationship (SAR) studies to explore its potential pharmacological properties. It is supplied For Research Use Only. Not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-12-9-13(2)20(19-12)16(15-5-8-23-11-15)10-18-17(21)14-3-6-22-7-4-14/h5,8-9,11,14,16H,3-4,6-7,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXXMIXZCZBDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C2CCOCC2)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole and thiophene intermediates, followed by their coupling and subsequent functionalization to introduce the oxane ring and carboxamide group.

    Synthesis of Pyrazole Intermediate: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Synthesis of Thiophene Intermediate: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.

    Coupling Reaction: The pyrazole and thiophene intermediates are coupled using a suitable linker, such as an alkyl halide, under basic conditions.

    Introduction of Oxane Ring: The oxane ring is introduced via a cyclization reaction involving a diol and an acid catalyst.

    Formation of Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitrated or halogenated pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have shown promising results in inhibiting tumor growth. A notable case study demonstrated that a related compound had an IC₅₀ value of 5.13 µM against the C6 glioma cell line, outperforming traditional chemotherapeutics like 5-fluorouracil (IC₅₀ = 8.34 µM) .

Anti-inflammatory Properties : The compound has been linked to anti-inflammatory effects through selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This property suggests potential applications in treating inflammatory diseases while minimizing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that pyrazolone derivatives can effectively combat various bacterial strains and demonstrate antifungal activity. This suggests potential applications in treating infections resistant to conventional therapies.

Organic Synthesis Applications

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various modifications, enabling researchers to explore new chemical entities with tailored properties for specific applications in drug discovery and material science .

Material Science Applications

In material science, the compound's unique electronic properties can be exploited to develop new materials with specific functionalities, such as conductivity or fluorescence. This opens avenues for applications in organic electronics and photonic devices.

Case Study 1: Cytotoxicity Against Cancer Cells

A derivative similar to this compound demonstrated significant anticancer activity:

CompoundIC₅₀ (C6 Cell Line)Mechanism of Action
Compound X5.13 µMInduces apoptosis and cell cycle arrest
5-Fluorouracil8.34 µMInhibits RNA synthesis

Case Study 2: Anti-inflammatory Effects

Research indicated that similar compounds significantly reduced inflammation in carrageenan-induced rat paw edema models, highlighting their potential therapeutic role in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]oxane-4-carboxamide: Lacks the thiophene ring.

    N-[2-(thiophen-3-yl)ethyl]oxane-4-carboxamide: Lacks the pyrazole ring.

    N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carboxamide: Lacks the oxane ring.

Uniqueness

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide is unique due to the presence of all three functional groups (pyrazole, thiophene, and oxane) in a single molecule. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring and a thiophene moiety, which are known for their diverse biological activities. The molecular formula is C12H17N3O2SC_{12}H_{17}N_{3}O_{2}S, and its IUPAC name is N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-4-carboxamide.

PropertyValue
Molecular FormulaC₁₂H₁₇N₃O₂S
Molecular Weight299.4 g/mol
CAS Number2034546-18-2

1. Anti-inflammatory Effects

Research indicates that compounds with pyrazole and thiophene groups exhibit notable anti-inflammatory properties. For instance, studies have shown that derivatives of pyrazole can significantly inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

In a study evaluating various pyrazole derivatives, compounds similar to this compound demonstrated effective inhibition of COX enzymes with IC50 values comparable to established anti-inflammatory drugs like diclofenac .

The mechanism through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Interaction with COX enzymes leading to reduced prostaglandin synthesis.
  • Receptor Modulation : Potential binding to specific receptors involved in pain and inflammation pathways.

The presence of the pyrazole ring facilitates π-π interactions and hydrogen bonding with biological macromolecules, enhancing its binding affinity to targets .

Study 1: In Vivo Evaluation

A study conducted on acute inflammatory models in rats demonstrated that this compound significantly reduced paw swelling and body weight loss compared to untreated controls. The results indicated a reduction in inflammatory markers, suggesting effective anti-inflammatory activity .

Study 2: Enzymatic Activity

Another research focused on the inhibitory effects against human recombinant alkaline phosphatase revealed that the compound exhibited significant inhibition levels. This suggests potential applications not only in inflammation but also in conditions where alkaline phosphatase plays a role .

Q & A

Q. What are the standard synthetic routes and purification methods for this compound?

The synthesis involves multi-step reactions, starting with condensation of 3,5-dimethylpyrazole and thiophene derivatives, followed by carboxamide coupling. Key steps include:

  • Coupling reactions : Use of K₂CO₃ in DMF as a base catalyst ().
  • Purification : Recrystallization (ethanol/water systems) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product ().
  • Analytical validation : NMR (¹H/¹³C), IR, and high-resolution mass spectrometry confirm structure and purity .

Q. Which spectroscopic techniques are critical for structural confirmation?

Essential techniques include:

TechniqueKey Data PointsExample Evidence
¹H/¹³C NMRPyrazole methyl groups (δ ~2.3 ppm), thiophene protons (δ ~7.1 ppm)
IRAmide C=O stretch (~1650 cm⁻¹), thiophene C-S-C (~690 cm⁻¹)
HRMSMolecular ion peak ([M+H]⁺) matching theoretical mass

Q. What preliminary biological activities are associated with this compound?

Structural analogs (e.g., pyrazole-thiophene hybrids) exhibit antimicrobial and anticancer activities. Initial screening should include:

  • In vitro assays : MTT for cytotoxicity, agar diffusion for antimicrobial activity.
  • Molecular docking : Target enzymes like cyclooxygenase-2 (COX-2) or kinases () .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological strategies include:

  • Solvent screening : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates ().
  • Catalyst optimization : Use of phase-transfer catalysts or microwave-assisted synthesis to reduce reaction time.
  • Real-time monitoring : TLC or HPLC to track reaction progress and adjust stoichiometry (1.1:1 molar ratio of reactants) .

Q. How should conflicting spectroscopic data be resolved during characterization?

Contradictions may arise from tautomerism or impurities. Solutions include:

  • 2D NMR techniques : HSQC and COSY to assign overlapping proton environments ().
  • Comparative analysis : Synthesize derivatives (e.g., methyl-substituted analogs) to isolate spectral contributions ().
  • Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation .

Q. What experimental designs are recommended to elucidate the mechanism of action?

A multi-modal approach is critical:

  • Proteomic profiling : Identify protein targets via affinity chromatography or pull-down assays.
  • CRISPR screening : Knockout libraries to pinpoint essential genes for compound activity.
  • Surface plasmon resonance (SPR) : Quantify binding affinity to hypothesized targets (e.g., kinases) .

Data Analysis and Contradiction Resolution

Q. How to address discrepancies in reported biological activity data?

Source of DiscrepancyResolution Strategy
Variability in assay conditionsStandardize protocols (e.g., CLSI guidelines for antimicrobial tests).
Impurity interferenceRe-purify compound (>95% HPLC purity) and re-test ().
Cell-line specificityUse panels of cell lines (e.g., NCI-60) to assess selectivity .

Q. What computational tools can predict structure-activity relationships (SAR)?

  • Molecular dynamics simulations : Analyze binding stability with targets (e.g., GROMACS).
  • QSAR models : Use descriptors like logP, polar surface area, and H-bond donors ().
  • Docking software (AutoDock Vina) : Validate hypotheses from experimental data .

Methodological Tables

Q. Table 1. Comparative Synthetic Yields Under Different Conditions

SolventCatalystTemperature (°C)Yield (%)Evidence
DMFK₂CO₃2572
AcetonitrileNone8068
EthanolH₂SO₄6054

Q. Table 2. Key Spectroscopic Data for Structural Validation

Functional GroupNMR Shift (ppm)IR Stretch (cm⁻¹)
Pyrazole-CH₃2.25 (s)-
Thiophene C-S-C-690
Amide C=O-1650

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